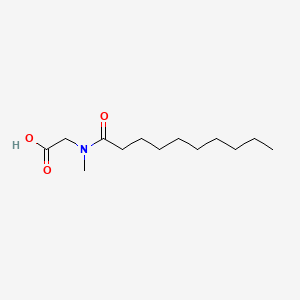

Caproyl sarcosine

Descripción general

Descripción

Caproyl sarcosine, also known as N-decanoyl-N-methylglycine, is a derivative of sarcosine, a natural amino acid found in muscles and other body tissues. This compound is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the formulation of surfactants and detergents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Caproyl sarcosine can be synthesized through the acylation of sarcosine with decanoic acid. The reaction typically involves the use of a catalyst, such as sodium methoxide, to facilitate the formation of the amide bond between the sarcosine and the fatty acid. The reaction is carried out under mild conditions to avoid side reactions and to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves a two-step process. First, decanoic acid is reacted with methanol in the presence of a catalyst to form methyl decanoate. This intermediate product is then subjected to a condensation reaction with sodium sarcosinate, again using sodium methoxide as a catalyst. The entire process is designed to minimize the formation of by-products and to ensure a high yield of the desired compound .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Caproyl sarcosine undergoes hydrolysis under specific conditions, influenced by pH and temperature:

Hydrolysis in aqueous environments is pH-dependent, with optimal rates observed at elevated temperatures (80–100°C) .

Oxidation Reactions

The compound’s alkyl chain and amine group are susceptible to oxidation:

Oxidation with KMnO₄ under acidic conditions yields shorter-chain dicarboxylic acids, useful in polymer chemistry.

Esterification and Transesterification

The carboxyl group reacts with alcohols to form esters:

Example Reaction:

| Catalyst | Yield | By-products |

|---|---|---|

| Sulfuric acid | 85–90% | Water |

| Enzymatic (lipases) | 70–75% | Minimal |

Ester derivatives are pivotal in synthesizing biocompatible surfactants .

Substitution Reactions

The amine and carboxyl groups participate in nucleophilic substitutions:

A. Amide Alkylation

Reaction with alkyl halides (e.g., methyl iodide):

B. Carboxylate Functionalization

Acylation with acyl chlorides (e.g., acetyl chloride):

Biochemical Transformations

In metabolic pathways, sarcosine derivatives interact with enzymes:

-

Sarcosine dehydrogenase oxidizes the sarcosine moiety to glycine, releasing formaldehyde .

-

Glycine N-methyltransferase mediates methyl group transfer, influencing one-carbon metabolism .

Stability and Degradation

This compound degrades under UV light or prolonged heat (>150°C), forming:

-

Primary products : CO₂, NH₃, and alkanes.

-

Secondary products : Nitrosamines (under nitrating conditions).

Comparative Reactivity of Sarcosine Derivatives

| Compound | Reactivity with H₂O₂ | Hydrolysis Rate (pH 7) |

|---|---|---|

| This compound | High | 0.12 mM/min |

| Sodium lauroyl sarcosinate | Moderate | 0.08 mM/min |

| Sarcosine | Low | 0.03 mM/min |

Aplicaciones Científicas De Investigación

Caproyl sarcosine has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in cell lysis buffers for the extraction of proteins and nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of cell membranes.

Industry: Utilized in the formulation of personal care products such as shampoos, toothpaste, and skin cleansers

Mecanismo De Acción

Caproyl sarcosine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is particularly useful in the formulation of detergents and cleaning agents. Additionally, this compound can disrupt cell membranes, making it useful in cell lysis applications .

Comparación Con Compuestos Similares

Similar Compounds

Sodium lauroyl sarcosinate: Another sarcosine derivative with a longer carbon chain, commonly used in personal care products.

N-lauroyl sarcosine: Similar in structure but with a different fatty acid chain length, used as a permeation enhancer in drug delivery systems

Uniqueness

Caproyl sarcosine is unique due to its specific carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and in enhancing membrane permeability, distinguishing it from other sarcosine derivatives .

Propiedades

IUPAC Name |

2-[decanoyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17/h3-11H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERPQJNGDVCXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181211 | |

| Record name | Caproyl sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2671-91-2 | |

| Record name | Caproyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caproyl sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPROYL SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVG45J8Q00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.